Lipophilicity (XLogP3) Differentiation from De-Brominated and Chlorinated Analogs
The target compound's computed XLogP3 of 2.5 provides a distinct lipophilicity profile compared to its closest analogs. Replacing the 5-bromothiophene sulfonyl group with smaller or less lipophilic groups alters this key property. For example, a direct de-brominated analog (thiophene-2-sulfonyl derivative) or a 5-chlorothiophene analog would be expected to have lower logP values based on the established Hansch π constants [1][2]. This difference is crucial for optimizing permeability and solubility in early drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 (Computed) |
| Comparator Or Baseline | De-brominated thiophene-2-sulfonyl analog: Estimated <2.5; 5-Chlorothiophene-2-sulfonyl analog: Estimated <2.5 |
| Quantified Difference | Target compound is more lipophilic than the de-brominated and chloro- analogs due to the higher Hansch π constant of bromine. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. Estimated differences are based on established Hansch π constants for aromatic substituents (Br = 0.86, Cl = 0.71, H = 0.0) [2]. |
Why This Matters
For procurement, this confirms the target compound fills a specific, higher-lipophilicity niche within the sulfonylpiperidine series, which is essential for projects where a precise logP window is required for membrane permeability or target binding.
- [1] PubChem. (2026). Compound Summary for CID 71799320, 1448062-73-4. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
